N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
This compound features a pyrazolo[3,4-d]pyridazine core substituted with a 4-isopropyl group and a p-tolyl moiety at the 1-position. The thioacetamide bridge links the heterocyclic system to a 3,4-dimethoxyphenyl group, which is critical for modulating solubility and target engagement. Its molecular weight (~467 g/mol, inferred from analogs in –11) suggests moderate lipophilicity, while the isopropyl and p-tolyl substituents may enhance metabolic stability compared to smaller alkyl or halogenated groups .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-15(2)23-19-13-26-30(18-9-6-16(3)7-10-18)24(19)25(29-28-23)34-14-22(31)27-17-8-11-20(32-4)21(12-17)33-5/h6-13,15H,14H2,1-5H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCHPQWHYDOCBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)OC)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer effects, anti-inflammatory actions, and other relevant biological activities.
Chemical Structure and Properties
The compound has a molecular weight of 477.6 g/mol and includes a complex structure featuring a pyrazolo[3,4-d]pyridazine moiety. Its chemical formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. These derivatives have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.88 | CDK2 Inhibition |
| Compound B | HCT116 | 0.39 | Aurora-A Inhibition |
| Compound C | A375 | 4.20 | Apoptosis Induction |
The above table summarizes the IC50 values for related compounds that share structural similarities with this compound, indicating promising anticancer activity.
Anti-inflammatory Activity
In addition to its anticancer properties, compounds containing the pyrazole structure have been reported to exhibit anti-inflammatory effects. For instance, studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | Model Used | Effect Observed |
|---|---|---|
| Compound D | Rat Paw Edema | Reduced swelling by 50% |
| Compound E | LPS-stimulated Cells | Decreased IL-6 production by 40% |
These findings suggest that this compound may also possess significant anti-inflammatory properties.
Case Studies
A notable case study involved a series of synthesized pyrazole derivatives tested against Mycobacterium tuberculosis. Among these, compounds structurally related to this compound exhibited promising inhibitory concentrations (IC50 ranging from 1.35 to 2.18 µM), indicating potential applications in treating tuberculosis alongside cancer therapies .
Comparison with Similar Compounds
Core Heterocyclic Modifications
Key Observations :
- Pyridazine vs. Pyrimidine Cores : The pyridazine core (target compound) may offer distinct electronic properties compared to pyrimidine (Epirimil), influencing binding to ion channels or enzymes relevant to anticonvulsant activity .
- Substituent Effects :
- 4-Isopropyl vs. 4-Methyl : The bulkier isopropyl group in the target compound could enhance hydrophobic interactions with target proteins but may reduce aqueous solubility .
- p-Tolyl vs. Fluorophenyl/Chlorophenyl : The p-tolyl group (methyl-substituted phenyl) may improve metabolic stability compared to halogenated analogs, which are prone to oxidative metabolism .
Pharmacokinetic and ADMET Profiles
Notes:
- The 3,4-dimethoxyphenyl group in all analogs contributes to improved membrane permeability and CNS penetration .
- Epirimil’s pyrimidine core and pyridyl substituent may facilitate hydrogen bonding with target receptors, enhancing anticonvulsant efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
